molecular formula C25H26N4S B2378500 4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 670270-94-7

4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No.: B2378500
CAS No.: 670270-94-7
M. Wt: 414.57
InChI Key: KLWKCPUCEZWGCN-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with benzylpiperazine and p-tolyl groups. Its structural complexity and potential biological activities make it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydroxide or piperidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4S/c1-18-8-10-21(11-9-18)22-19(2)30-25-23(22)24(26-17-27-25)29-14-12-28(13-15-29)16-20-6-4-3-5-7-20/h3-11,17H,12-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWKCPUCEZWGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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